Triethylazanium;formate

描述

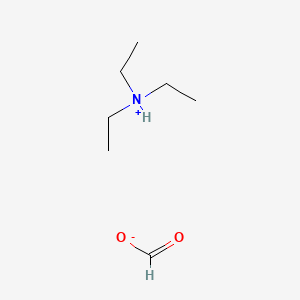

Triethylazanium;formate, also known as triethylammonium formate, is an organic compound formed by the reaction of triethylamine and formic acid. It is commonly used in organic synthesis and as a reducing agent in various chemical reactions. This compound is particularly valued for its ability to facilitate reductive dimerization and dehalogenation reactions.

准备方法

Synthetic Routes and Reaction Conditions: Triethylazanium;formate is synthesized by reacting triethylamine with formic acid. The reaction typically proceeds at room temperature and yields the product as a yellow oil. The general reaction is as follows:

C6H5N+HCOOH→C6H5NH3HCOO

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow systems to ensure efficient mixing and reaction completion.

化学反应分析

Reductive Dimerization of Aromatic Aldehydes

Triethylazanium formate acts as a hydrogen donor in the presence of magnesium to facilitate pinacol coupling of aromatic aldehydes (Table 1) :

| Substrate | Product (1,2-Diol) | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Hydrobenzoin | 95 | Mg, MeOH, 25°C, 2–3 hours |

| 4-Chlorobenzaldehyde | 4,4'-Dichlorohydrobenzoin | 90 | Mg, MeOH, 25°C, 3 hours |

Mechanistic Insight :

The reaction proceeds via single electron transfer (SET) from magnesium to the carbonyl group, followed by radical coupling mediated by the formate ion .

Reduction of Nitroarenes to Azoarenes

Triethylazanium formate enables the conversion of nitro compounds to azo derivatives (Table 2) :

| Substrate | Product (Azoarene) | Yield (%) | Conditions |

|---|---|---|---|

| Nitrobenzene | Azobenzene | 88 | Mg, MeOH, 25°C, 4 hours |

| 4-Nitrotoluene | 4,4'-Dimethylazobenzene | 85 | Mg, MeOH, 25°C, 5 hours |

Selectivity : Ether, hydroxyl, and halogen groups remain intact under these conditions .

Reduction of Azoarenes to Hydrazoarenes

The system further reduces azo compounds to hydrazo derivatives (Table 3) :

| Substrate | Product (Hydrazoarene) | Yield (%) | Conditions |

|---|---|---|---|

| Azobenzene | Hydrazobenzene | 95 | Mg, MeOH, 25°C, 1 hour |

| 4-Methylazobenzene | 4,4'-Dimethylhydrazobenzene | 90 | Mg, MeOH, 25°C, 1.5 hours |

Microwave-Assisted Reduction of Schiff Bases

Triethylazanium formate combined with formic acid reduces Schiff bases to secondary amines under microwave irradiation (Table 4) :

| Substrate (Schiff Base) | Product (Secondary Amine) | Yield (%) | Conditions |

|---|---|---|---|

| Benzalaniline | N-Benzylaniline | 97 | MW, 6 minutes, 1:6:3 ratio* |

| 4-Nitrobenzalaniline | 4-Nitro-N-benzylaniline | 92 | MW, 6 minutes, 1:6:3 ratio* |

*Molar ratio: Schiff base : triethylazanium formate : formic acid = 1:6:3

Advantages :

Chemical Stability and Reactivity

科学研究应用

Organic Synthesis

1.1 Reductive Dimerization

Triethylammonium formate has been effectively utilized in the reductive dimerization of aromatic aldehydes to produce pinacols. In the presence of magnesium, this ionic liquid facilitates smooth intermolecular pinacol coupling reactions at ambient temperatures, yielding high amounts of 1,2-diols without adversely affecting other functional groups such as ethers and halogens. The reactions are characterized by their cleanliness and high yields, making them economically viable alternatives for organic transformations .

Case Study:

- Reaction Conditions:

Analytical Chemistry

2.1 Enhancing Sensitivity in Mass Spectrometry

Triethylammonium formate has shown promise in enhancing sensitivity during negative-ion detection in mass spectrometry. Its use leads to a reduction in protonation by ion/molecule reactions in the gas phase, which is beneficial for studying drug metabolism and other biochemical analyses .

Data Table: Sensitivity Enhancement

| Parameter | Without Triethylammonium Formate | With Triethylammonium Formate |

|---|---|---|

| Ion Production Efficiency | Lower | Higher |

| Detection Limit | Higher | Lower |

Material Science

3.1 Ionic Liquid Properties

As an ionic liquid, triethylammonium formate exhibits unique physicochemical properties that make it suitable for various applications in material science. Its low volatility and thermal stability allow it to be used as a solvent for chemical reactions that require high temperatures or vacuum conditions.

Case Study:

- Application: Synthesis of phosphoramidates

- Observation: Triethylammonium salts can lose their cationic component during chromatographic purification, indicating the need for careful handling during solvent evaporation processes .

Environmental Applications

4.1 Green Chemistry Initiatives

Triethylammonium formate is recognized for its environmentally friendly profile as an ionic liquid that can replace more hazardous solvents in chemical processes. Its recyclability and low toxicity align with green chemistry principles, promoting sustainable practices in chemical manufacturing.

作用机制

The mechanism by which triethylazanium;formate exerts its effects involves the transfer of hydrogen atoms from the formate ion to the substrate. This process is facilitated by the presence of a catalyst, such as magnesium or palladium on carbon. The formate ion acts as a hydrogen donor, reducing the substrate and forming the corresponding reduced product.

相似化合物的比较

Ammonium Formate: Used in similar reduction reactions but has different physical properties.

Sodium Formate: Another reducing agent with similar applications but different reactivity and solubility.

Potassium Formate: Used in de-icing and as a reducing agent in organic synthesis.

Uniqueness: Triethylazanium;formate is unique due to its high efficiency in reductive dimerization and dehalogenation reactions. Its ability to operate under mild conditions and its compatibility with various catalysts make it a valuable reagent in both laboratory and industrial settings.

属性

IUPAC Name |

triethylazanium;formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFUWGXPRYYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-29-5 | |

| Record name | Triethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。